
Mipsagargin
Descripción general
Descripción
Mipsagargin es un profármaco derivado de la tapsigargina, una lactona sesquiterpénica que se encuentra en la planta mediterránea Thapsia garganica. La tapsigargina se ha utilizado tradicionalmente en la medicina popular para tratar diversas dolencias. This compound está diseñado para dirigirse e inhibir la bomba de calcio adenosina trifosfatasa del retículo sarcoplásmico/endoplásmico (SERCA), que es esencial para la viabilidad celular. Este compuesto ha demostrado ser prometedor como agente anticancerígeno debido a su capacidad para inducir la apoptosis en las células cancerosas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Mipsagargin se sintetiza modificando la tapsigargina. El proceso implica reemplazar el grupo 8-acilo de la tapsigargina con un grupo 12-aminododecanoílo para crear 12-ADT. Este intermedio se conjuga entonces con un péptido que se escinde selectivamente por el antígeno de membrana específico de próstata (PSMA) u otras proteasas presentes en el microentorno tumoral .
Métodos de Producción Industrial: La producción industrial de this compound implica la síntesis a gran escala de tapsigargina a partir de Thapsia garganica, seguida de una modificación química para producir 12-ADT. El paso final implica la conjugación de 12-ADT con el péptido diana, asegurando una alta pureza y rendimiento adecuados para aplicaciones clínicas .
Análisis De Reacciones Químicas
Prodrug Activation via PSMA-Mediated Cleavage
Mipsagargin’s activation relies on PSMA, a protease overexpressed in tumor vasculature and prostate cancer cells. The prodrug consists of a cytotoxic thapsigargin analog, 8-O-(12-aminododecanoyl)-8-O-debutanoylthapsigargin (12ADT), conjugated to a pentaglutamate peptide (Asp-γ-Glu-γ-Glu-γ-Glu-GluOH) via a peptide bond .
Reaction Mechanism :
-
Step 1 : PSMA cleaves the peptide substrate at the C-terminal glutamate residue, releasing the active metabolite 12ADT-Asp .
-
Step 2 : 12ADT-Asp inhibits the sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA) pump by binding irreversibly, disrupting intracellular calcium homeostasis and inducing apoptosis .
Key Structural Features :
-
The 12-aminododecanoyl side chain enhances solubility and enables conjugation to the peptide.
-
The debutanoyl modification at C8 optimizes SERCA binding affinity compared to native thapsigargin .
Stereo-Differentiating Asymmetric Rh(I)-Catalyzed Pauson–Khand Reaction
The synthesis of thapsigargin’s guaiane skeleton, a precursor to 12ADT, employs a stereo-selective Rh(I)-catalyzed Pauson–Khand reaction (PKR). This step constructs the bicyclic core with high enantiomeric excess (Table 2) .
Table 2: Optimization of Rh(I)-Catalyzed PKR for Guaiane Synthesis
Entry | Substrate | Ligand | Yield (%) | trans:cis Ratio | er (Major Product) |
---|---|---|---|---|---|
1 | (±)-13a | (S)-4 | 42 | 37:63 | 91.5:8.5 |
2 | (±)-13b | (S)-4 | 60 | 29:71 | 92:8 |
3 | (±)-13d | (S)-4 | 15 | 42:58 | 86.2:13.8 |
Reaction Conditions :
-
Catalyst: [Rh(CO)₂Cl]₂ (10–40 mol %)
-
Ligand: Chiral phosphoramidite (e.g., (S)-MonoPhos-alkene)
Mechanistic Insight :
The oxidative cyclization step determines stereochemistry, with bulky C8 substituents (e.g., OTBDPS) favoring trans-diastereomers due to steric hindrance in the transition state .
Stability and Degradation Pathways
This compound’s plasma stability was evaluated in pharmacokinetic studies:
-
Major Metabolites : Peptide cleavage fragments (e.g., glutamate oligomers) and inactive hydroxylated derivatives .
Degradation Triggers :
Aplicaciones Científicas De Investigación
Hepatocellular Carcinoma (HCC)
A Phase II study evaluated mipsagargin's efficacy in patients with advanced HCC who were refractory to standard therapies like sorafenib. Key findings include:
- Study Design : A multicenter, single-arm trial involving 25 patients.
- Efficacy Results :
Glioblastoma
In another Phase II trial focusing on glioblastoma patients, this compound demonstrated:
- Disease Stabilization : Notable stabilization in a subset of patients correlated with PSMA expression levels.
- Safety Profile : Generally well-tolerated with manageable side effects, including fatigue and nausea .
Prostate Cancer
A recent Phase II trial initiated by Inspyr Therapeutics aims to assess this compound's effectiveness in newly diagnosed prostate cancer patients:
- Study Design : Open-label, single-arm study at UTHealth.
- Objectives : To evaluate the drug's impact on tumor perfusion and volume before surgical intervention.
- Administration : Patients receive intravenous this compound over three consecutive days in a 28-day cycle .
Summary of Clinical Findings
The following table summarizes key clinical findings from various studies involving this compound:
Cancer Type | Study Phase | Patients Enrolled | Stable Disease Rate | Median TTP (Months) | Median OS (Months) |
---|---|---|---|---|---|
Hepatocellular Carcinoma | II | 25 | 65% | 4.2 | 6.6 |
Glioblastoma | II | Varies | Correlated with PSMA expression | N/A | N/A |
Prostate Cancer | II | Ongoing | N/A | N/A | N/A |
Mecanismo De Acción
Mipsagargin es un profármaco que se activa mediante proteasas como el PSMA, que se sobreexpresan en el microentorno tumoral. Una vez activado, this compound libera el derivado activo de tapsigargina, que inhibe la bomba SERCA. Esta inhibición altera la homeostasis del calcio dentro de la célula, lo que lleva a la respuesta de proteínas desplegadas y la consiguiente apoptosis . Los objetivos moleculares implicados incluyen la bomba SERCA y las vías de señalización descendentes que regulan la supervivencia celular y la apoptosis .
Compuestos Similares:
Singularidad de this compound: La singularidad de this compound reside en su diseño como profármaco que se activa selectivamente en el microentorno tumoral. Esta activación selectiva minimiza la toxicidad para las células normales y aumenta el índice terapéutico, lo que lo convierte en una opción más eficaz y segura para el tratamiento del cáncer en comparación con su compuesto parental, la tapsigargina .
Comparación Con Compuestos Similares
Uniqueness of this compound: this compound’s uniqueness lies in its design as a prodrug that is selectively activated in the tumor microenvironment. This selective activation minimizes toxicity to normal cells and enhances the therapeutic index, making it a more effective and safer option for cancer treatment compared to its parent compound, thapsigargin .
Actividad Biológica
Mipsagargin (G-202) is a novel thapsigargin-based prodrug designed to selectively target prostate-specific membrane antigen (PSMA) expressed in prostate cancer cells and tumor-associated blood vessels. This compound has garnered attention for its potential therapeutic effects against various solid tumors, particularly hepatocellular carcinoma (HCC) and prostate cancer. The following sections detail the biological activity of this compound, supported by clinical findings, pharmacological data, and case studies.
This compound functions by exploiting the enzymatic activity of PSMA to activate its cytotoxic component. The prodrug comprises a masking peptide that is cleaved by PSMA, releasing 12ADT-Asp, a potent inhibitor of the sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA) pump. This inhibition disrupts calcium homeostasis within cells, leading to apoptosis. The mechanism can be summarized as follows:
- Targeting PSMA : this compound binds to PSMA on tumor cells and vasculature.
- Activation : The masking peptide is cleaved by PSMA, activating the cytotoxic agent.
- SERCA Inhibition : 12ADT-Asp inhibits SERCA, causing increased intracellular calcium levels.
- Induction of Apoptosis : Elevated calcium levels trigger apoptotic pathways, leading to tumor cell death.
Phase II Trials in Hepatocellular Carcinoma (HCC)
A significant study focused on this compound's efficacy in patients with advanced HCC who had progressed on or were intolerant to sorafenib. The study's design was an open-label, multicenter approach involving intravenous administration over three consecutive days in a 28-day cycle.
Key Results :
- Patient Cohort : 25 patients treated; 19 evaluable for efficacy.
- Efficacy Outcomes :
- Objective response rate: 0%
- Stable disease in 63.2% of patients.
- Median time to progression (TTP): 134 days.
- Median progression-free survival (PFS): 129 days.
- Median overall survival (OS): 205 days.
- Safety Profile : Common adverse events included increased blood creatinine (68%), fatigue (56%), and nausea (44%) .
The study concluded that this compound is relatively well tolerated and can lead to disease stabilization in advanced HCC cases.
Phase II Trials in Prostate Cancer
In another ongoing trial, this compound is being evaluated for newly diagnosed prostate cancer patients. The study aims to assess its impact on tumor perfusion and volume before surgical intervention.
Trial Design :
- Open-label, single-arm study at the University of Texas Health Science Centre.
- Patients receive this compound intravenously for three consecutive days during a 28-day cycle.
The principal investigator noted the potential for this compound to disrupt blood supply in prostate tumors, which may enhance treatment outcomes .
Pharmacokinetics
This compound exhibits a favorable pharmacokinetic profile characterized by:
- Peak Plasma Concentration (Cmax) : Achieved shortly after infusion.
- Area Under Curve (AUC) : Indicates systemic exposure over time.
- Half-Life (t1/2) : Supports dosing schedule feasibility.
- Volume of Distribution (Vss) : Reflects distribution within tissues .
Case Studies and Observations
A review of multiple case studies highlights this compound's role in managing advanced solid tumors:
Propiedades
IUPAC Name |
(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(2S)-4-[[12-[[(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(Z)-2-methylbut-2-enoyl]oxy-7-octanoyloxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-4-yl]oxy]-12-oxododecyl]amino]-2-amino-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H100N6O27/c1-8-10-11-17-20-24-51(81)96-55-53-52(37(4)54(55)97-62(91)36(3)9-2)56-66(94,65(7,93)63(92)98-56)44(35-64(53,6)99-38(5)73)95-50(80)23-21-18-15-13-12-14-16-19-22-33-68-48(77)34-39(67)57(82)72-43(61(89)90)27-31-47(76)70-41(59(85)86)25-29-45(74)69-40(58(83)84)26-30-46(75)71-42(60(87)88)28-32-49(78)79/h9,39-44,53-56,93-94H,8,10-35,67H2,1-7H3,(H,68,77)(H,69,74)(H,70,76)(H,71,75)(H,72,82)(H,78,79)(H,83,84)(H,85,86)(H,87,88)(H,89,90)/b36-9-/t39-,40-,41-,42-,43-,44-,53+,54-,55-,56-,64-,65+,66+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYNTAIBQVNPIH-ODMLWHIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCCCCCCCCCCNC(=O)CC(C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N)(C(C(=O)O3)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)O[C@H]1[C@H]2C(=C([C@@H]1OC(=O)/C(=C\C)/C)C)[C@H]3[C@]([C@H](C[C@]2(C)OC(=O)C)OC(=O)CCCCCCCCCCCNC(=O)C[C@@H](C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N)([C@](C(=O)O3)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H100N6O27 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245732-48-2 | |
Record name | Mipsagargin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245732482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mipsagargin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11813 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MIPSAGARGIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q032I35QMX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.